Rehmapicrogenin

Übersicht

Beschreibung

Rehmapicrogenin is a monomeric compound extracted from the root of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its potent anti-inflammatory and nephroprotective properties. This compound is known for its ability to inhibit inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, making it a promising candidate for various therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rehmapicrogenin can be synthesized through a series of chemical reactions involving the extraction and purification of the compound from the root of Rehmannia glutinosa. The process typically involves the following steps:

Extraction: The roots of Rehmannia glutinosa are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization: The purified compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Rehmannia glutinosa are harvested, dried, and processed in bulk. Solvent extraction is performed using industrial-grade ethanol or methanol, followed by large-scale chromatographic purification. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Rehmapicrogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent unwanted side reactions.

Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of this compound with potential variations in biological activity.

Reduction Products: Reduced forms of this compound with altered pharmacological properties.

Substitution Products: Derivatives with modified functional groups, potentially leading to new therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Rehmapicrogenin exhibits several significant pharmacological effects:

- Nephroprotective Effects : It has been shown to alleviate kidney damage caused by various insults, including acute kidney injury induced by lipopolysaccharide (LPS) and Adriamycin (ADR). The mechanisms involve the activation of the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress and apoptosis .

- Anti-inflammatory Activity : this compound reduces inflammatory responses by modulating cytokine release and inhibiting pathways associated with inflammation .

- Oxidative Stress Reduction : The compound significantly decreases reactive oxygen species (ROS) production, thus protecting renal cells from oxidative damage .

Nephroprotective Effects in Acute Kidney Injury

A study investigated this compound's effects on podocyte injury in a mouse model of LPS-induced acute kidney injury. The findings revealed that this compound treatment significantly improved renal function markers such as blood urea nitrogen (BUN) and serum creatinine levels while reducing apoptosis rates in kidney tissues .

| Parameter | Control Group | LPS Group | LPS + this compound |

|---|---|---|---|

| BUN (mg/dL) | 15 | 45 | 20 |

| Serum Creatinine (mg/dL) | 0.5 | 1.5 | 0.8 |

| Apoptosis Rate (%) | 5 | 30 | 10 |

Anti-inflammatory Effects Against Adriamycin-Induced Nephropathy

In another study focusing on ADR-induced nephropathy, this compound demonstrated significant protective effects by reducing inflammatory cytokines and oxidative stress markers in both in vitro and in vivo models .

| Cytokine | Control Group | ADR Group | ADR + this compound |

|---|---|---|---|

| IL-6 (pg/mL) | 50 | 200 | 80 |

| TNF-α (pg/mL) | 30 | 150 | 60 |

Clinical Implications

The therapeutic potential of this compound extends beyond experimental models:

- Integration into Traditional Medicine : As part of traditional Chinese medicine formulations, this compound can enhance the efficacy of treatments for chronic kidney diseases and other inflammatory conditions .

- Potential for Drug Development : Given its multifaceted mechanisms, this compound presents opportunities for developing new therapeutic agents targeting oxidative stress-related diseases, particularly those affecting renal function .

Wirkmechanismus

Rehmapicrogenin exerts its effects through multiple mechanisms:

Inhibition of Inflammatory Pathways: this compound inhibits inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, reducing inflammation and oxidative stress.

Nephroprotective Effects: The compound protects against kidney damage by reducing reactive oxygen species accumulation and oxidative stress through the estrogen receptor pathway.

Molecular Targets: this compound targets proteins such as CD81 and ADAM17, modulating immune functions and inflammatory responses

Vergleich Mit ähnlichen Verbindungen

Rehmapicrogenin is unique compared to other similar compounds due to its specific molecular targets and potent anti-inflammatory properties. Similar compounds include:

Rehmaionoside A: Another active component of Rehmannia glutinosa, targeting ADAM17.

Curcumin: A phenolic compound with anti-inflammatory and antioxidant properties, but with different molecular targets.

Resveratrol: A polyphenolic compound with a wide range of biological activities, including anti-inflammatory and antioxidant effects

This compound stands out due to its specific inhibition of inducible nitric oxide synthase, cyclooxygenase-2, and interleukin-6, making it a promising candidate for therapeutic applications in inflammatory and nephropathic conditions.

Biologische Aktivität

Rehmapicrogenin is a bioactive compound derived from Rehmannia glutinosa, a traditional Chinese medicinal herb. This article explores the biological activity of this compound, focusing on its anti-inflammatory, nephroprotective, and reproductive health benefits, supported by data tables and relevant research findings.

1. Anti-Inflammatory Activity

This compound has been identified as a significant anti-inflammatory agent. A study conducted by Lee et al. (2012) demonstrated that this compound exhibits potent nitric oxide (NO) inhibitory activities in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages. The research utilized bioassay-guided fractionation, revealing that this compound-containing sub-fraction C3 showed a 100-fold increase in anti-inflammatory potency compared to the aqueous extract of Rehmannia glutinosa.

Research Findings:

- Inhibition of NO Production: this compound significantly inhibited NO production with a p-value < 0.001.

- Gene and Protein Expression: It reduced the expression of inducible NO synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in a dose-dependent manner.

| Parameter | C3 Fraction | Aqueous Extract | p-value |

|---|---|---|---|

| NO Production Inhibition | Significant | Less effective | < 0.001 |

| iNOS Expression | Decreased | Not significant | < 0.001 |

| COX-2 Expression | Decreased | Not significant | < 0.05 |

| IL-6 Production | Decreased | Not significant | < 0.001 |

2. Nephroprotective Effects

Recent studies have highlighted the nephroprotective properties of this compound. A study by Zhang et al. (2021) indicated that this compound alleviates kidney damage by modulating inflammatory responses through the estrogen signaling pathway.

- Reduction of Inflammatory Factors: this compound significantly decreased the release of inflammatory cytokines, which are critical in kidney injury.

- Pathophysiological Observations: Histological examinations showed less damage in renal tissues treated with this compound compared to untreated controls.

| Group | Inflammatory Cytokines Level | Histological Score |

|---|---|---|

| Control | High | Severe Damage |

| Untreated Model | Very High | Severe Damage |

| This compound Treated | Low | Mild Damage |

3. Effects on Reproductive Health

This compound has also been studied for its effects on reproductive health, particularly in male rats subjected to reproductive injury induced by tripterygium wilfordii multiglycosides. The combination of Cuscutae semen and Radix rehmanniae praeparata, which includes this compound, demonstrated protective effects on testicular tissues.

Key Findings:

- Improvement in Hormonal Levels: Treatment with this compound resulted in increased serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), estradiol, and testosterone.

- Differential Protein Expression: Proteomic analysis revealed 216 differentially expressed proteins associated with the protective effects on testicular tissues.

| Hormone | Control Group | Model Group | Cuscutae + this compound Group |

|---|---|---|---|

| LH | Normal | Low | Normal |

| FSH | Normal | Low | Normal |

| Estradiol | Normal | Low | Increased |

| Testosterone | Normal | Low | Increased |

Eigenschaften

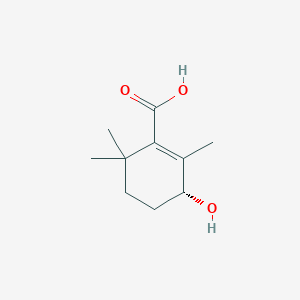

IUPAC Name |

(3R)-3-hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTFWVKHFTZVSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC[C@H]1O)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic benefits of Rehmapicrogenin and what mechanisms contribute to these effects?

A1: this compound, a compound found in Rehmanniae Radix Praeparata, has shown promising nephroprotective effects. Research suggests these effects are linked to its ability to inhibit reactive oxygen species (ROS) production, potentially through an estrogen-like pathway []. Furthermore, studies have identified this compound as one of the key differentiating compounds found in braised Rehmanniae Radix, potentially contributing to the enhanced efficacy of this processed form compared to other preparations [].

Q2: How does the processing of Rehmanniae Radix affect the presence and levels of this compound?

A2: The processing method significantly impacts the chemical composition of Rehmanniae Radix, including the levels of this compound. Studies utilizing UHPLC-LTQ-Orbitrap MS analysis have revealed that this compound is present in higher concentrations in braised Rehmanniae Radix (both traditional bran-braised and electric pot-braised) compared to steamed or wine-stewed preparations []. Furthermore, nine flavonoids, not inherently present in Rehmanniae Radix, were identified in the braised form, originating from the Citri Reticulatae Pericarpium used during the braising process []. This suggests that the specific processing techniques, particularly braising with Citri Reticulatae Pericarpium, can enhance the presence of this compound and introduce additional bioactive compounds, potentially contributing to the distinct pharmacological properties of different Rehmanniae Radix preparations.

Q3: Has this compound been identified as a component that is transferred into the bloodstream after the oral administration of herbal formulations containing Rehmanniae Radix Praeparata?

A3: Yes, research has confirmed the presence of this compound in the blood plasma of both normal and adenine-induced kidney deficiency rat models following oral administration of Yougui Yin, a traditional Chinese medicine formula containing Rehmanniae Radix Praeparata []. This finding confirms that this compound, along with other bioactive compounds, can be absorbed into the bloodstream after oral consumption of herbal preparations containing Rehmanniae Radix Praeparata, supporting its potential for systemic pharmacological effects.

Q4: What analytical techniques have been employed to identify and quantify this compound in herbal preparations and biological samples?

A4: Several advanced analytical methods have been employed to study this compound. Ultra-high performance liquid chromatography coupled with linear ion trap-orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap MS) has been instrumental in identifying and quantifying this compound in different preparations of Rehmanniae Radix []. Similarly, ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) and multiple reaction monitoring (MRM) have been successfully used to detect and analyze this compound in the blood plasma of rat models after oral administration of Yougui Yin []. These sophisticated techniques enable researchers to accurately profile the chemical constituents of complex herbal medicines and track the absorption and metabolism of specific compounds like this compound in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.